

4-(tert-Butyl)cyclohexanone-d9 physical and chemical properties

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Compound of Interest

Compound Name: 4-(tert-Butyl)cyclohexanone-d9

Cat. No.: B12414553

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In-Depth Technical Guide to 4-(tert-Butyl)cyclohexanone-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)cyclohexanone-d9 is the deuterated form of 4-(tert-butyl)cyclohexanone, a cyclic ketone. In this isotopically labeled version, nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This modification results in a compound with a higher molecular weight than its non-deuterated counterpart, a property that is invaluable in various analytical applications. Primarily, **4-(tert-Butyl)cyclohexanone-d9** serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[1] Its chemical behavior is nearly identical to the endogenous, non-deuterated analyte, but it is distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of 4-(tert-butyl)cyclohexanone in complex matrices by correcting for variations in sample preparation and instrument response.

Physical and Chemical Properties

While specific experimental data for the physical properties of **4-(tert-Butyl)cyclohexanone-d9** are not readily available in the literature, they are expected to be very similar to the non-

deuterated form. The primary difference lies in the molecular weight due to the presence of nine deuterium atoms.

Table 1: Physical and Chemical Properties of **4-(tert-Butyl)cyclohexanone-d9** and its Non-Deuterated Analog

Property	4-(tert-Butyl)cyclohexanone-d9	4-(tert-Butyl)cyclohexanone (for reference)
Molecular Formula	C ₁₀ H ₉ D ₉ O[2]	C ₁₀ H ₁₈ O
Molecular Weight	163.31 g/mol [2]	154.25 g/mol
CAS Number	1220905-42-9[2]	98-53-3
Appearance	Not specified (likely a white solid)	White crystalline solid
Melting Point	Not specified	47-50 °C[3][4]
Boiling Point	Not specified	113-116 °C at 20 mmHg[4]
Density	Not specified	0.893 g/mL
Solubility	Not specified	Soluble in alcohol and ethanol; insoluble in water.[5]
Storage Temperature	-20°C	Room temperature

Spectroscopic Data

The key analytical feature of **4-(tert-Butyl)cyclohexanone-d9** is its mass spectrum, which will show a molecular ion peak (M⁺) at a higher m/z value compared to the non-deuterated compound, allowing for its differentiation in mass spectrometric analyses.

Experimental Protocols

The primary application of **4-(tert-Butyl)cyclohexanone-d9** is as an internal standard in quantitative analytical methods. Below is a representative protocol for the quantification of 4-

(tert-butyl)cyclohexanone in a sample matrix using GC-MS with **4-(tert-Butyl)cyclohexanone-d9** as an internal standard.

Protocol: Quantitative Analysis of 4-(tert-Butyl)cyclohexanone by GC-MS using Isotope Dilution

1. Objective: To accurately quantify the concentration of 4-(tert-butyl)cyclohexanone in a given sample (e.g., environmental water sample, biological fluid) using **4-(tert-Butyl)cyclohexanone-d9** as an internal standard.

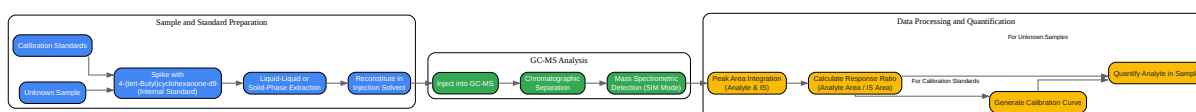
2. Materials:

- 4-(tert-Butyl)cyclohexanone (analyte) standard
- **4-(tert-Butyl)cyclohexanone-d9** (internal standard, IS)
- High-purity solvent (e.g., dichloromethane or hexane)
- Sample matrix
- Volumetric flasks, pipettes, and vials
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Procedure:

Visualizations

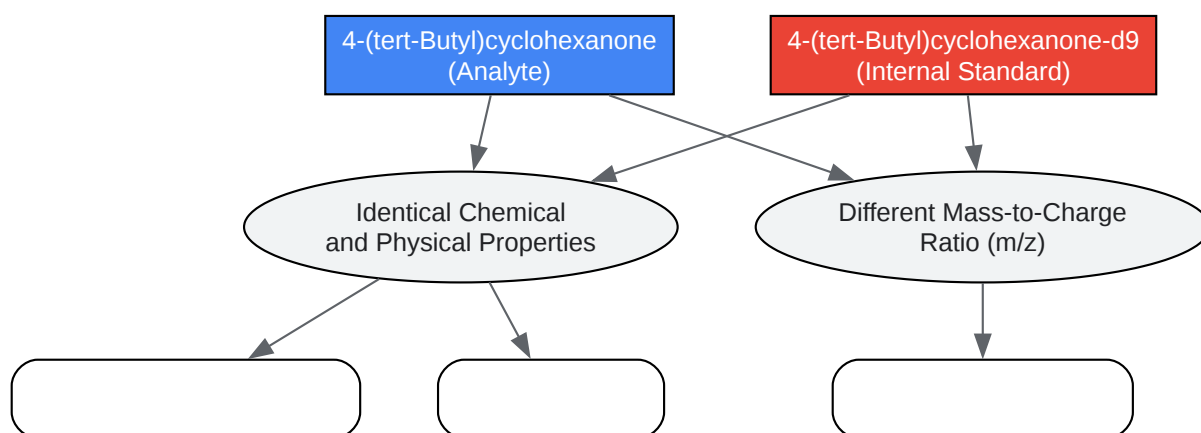
Experimental Workflow for Quantitative Analysis



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Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Analyte and Internal Standard



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Caption: Analyte and internal standard relationship.

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